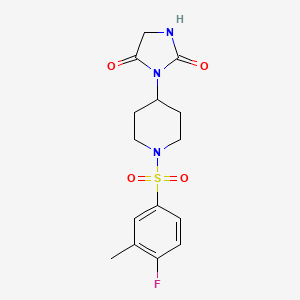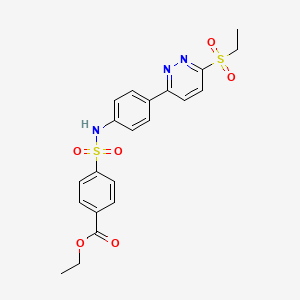![molecular formula C20H18Cl2F3N5O B2994941 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone CAS No. 303986-15-4](/img/structure/B2994941.png)
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. This compound exhibits various pharmacological properties, making it a significant subject of study in medicinal chemistry. Its structural uniqueness, incorporating both chlorinated and trifluoromethylated pyridinyl groups, adds to its interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone typically involves a multi-step process:
Formation of the quinoxaline core: : The quinoxaline backbone is prepared through the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.
Substitution reactions:
Attachment of the pyrrolidinyl group: : The pyrrolidinyl group is then introduced via nucleophilic substitution reactions, typically employing an amine or amide group as the nucleophile.
Final modifications: : Additional functional groups, such as the trifluoromethyl group, are introduced through further reactions like halogen exchange or selective fluorination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using scalable methods, ensuring consistency and purity. The process involves:
Bulk synthesis of intermediates: : Large-scale production of quinoxaline derivatives and chlorinated pyridinyl precursors.
Optimization of reaction conditions: : Employing catalysts and solvents that maximize yields and minimize by-products.
Purification techniques: : Advanced purification methods such as recrystallization, chromatography, and distillation ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms to form oxidized derivatives.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: : Replacement of functional groups with other groups under suitable conditions.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic conditions.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, or hydrogen gas over palladium catalysts.
Substitution reagents: : Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Oxidized products: : Quinones, oximes, or N-oxides.
Reduced products: : Hydroquinones, amines, or alcohols.
Substitution products: : Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
Chemistry: This compound is studied for its potential as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules with desired properties.
Biology: In biological research, it is used as a probe to study cellular mechanisms and as a potential therapeutic agent in drug development. Its interactions with biological targets are of particular interest.
Medicine: Medically, it holds promise as a lead compound in developing drugs for treating various diseases
Industry: Industrially, it is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular pathways vary depending on the context of its use, but often involve modulation of signal transduction, gene expression, or protein activity.
Comparison with Similar Compounds
Similar Compounds:
6-chloro-1-(2-{[3-chloro-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the trifluoromethyl group, leading to different pharmacological properties.
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the 6-chloro substituent, affecting its chemical reactivity and interactions.
6-chloro-1-(2-{[2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks both the chlorinated and trifluoromethylated groups, resulting in a distinct pharmacological profile.
Uniqueness: The presence of both chlorinated and trifluoromethylated pyridinyl groups, along with the quinoxalinone and pyrrolidinyl moieties, distinguishes 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone from its analogs. These structural features contribute to its unique chemical reactivity, biological activity, and potential therapeutic applications.
Hope this thorough exploration of this compound provides the insight you need!
Properties
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-pyrrolidin-1-ylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O/c21-13-3-4-16-15(10-13)28-18(29-6-1-2-7-29)19(31)30(16)8-5-26-17-14(22)9-12(11-27-17)20(23,24)25/h3-4,9-11H,1-2,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDQMZKZVMQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
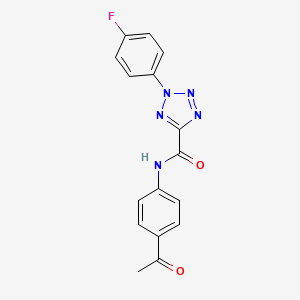

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)


![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
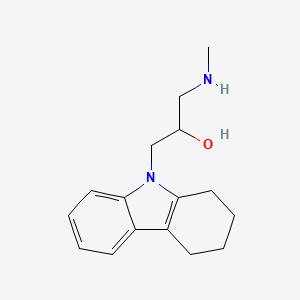
![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2994868.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
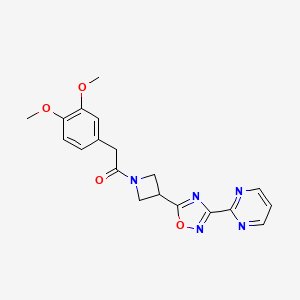
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
